N'-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide
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Overview
Description
N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₂ It is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a 3,3-dimethylbutanoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide typically involves the esterification of pyridine-3-carboximidamide with 3,3-dimethylbutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide
- 3-dimethylbutanoyl amino pyridine carboxylic acid
Uniqueness
N’-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both carboximidamide and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)7-10(16)17-15-11(13)9-5-4-6-14-8-9/h4-6,8H,7H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURMOJARBUSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CN=CC=C1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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